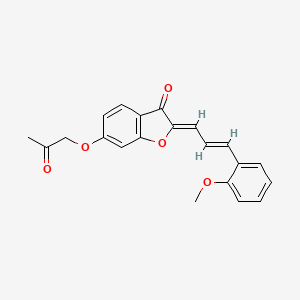![molecular formula C21H19NO3S B2376934 4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether CAS No. 477869-62-8](/img/structure/B2376934.png)
4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether (MPNSNE) is an ether derivative of 4-methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzene, which is a highly reactive nitrobenzene compound. It is a colorless to yellowish liquid with a faint odor, and is used in a variety of applications in the chemical, pharmaceutical, and biological industries. MPNSNE is a versatile compound, with a wide range of possible uses, from laboratory research to industrial production.
Scientific Research Applications
Photoreagents in Protein Crosslinking
4-Nitrophenyl ethers, such as 4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether, are identified as high-yield photoreagents for protein crosslinking and affinity labeling. They are unreactive under dark biological conditions but react quantitatively with amines upon irradiation. This property is useful for transferring the nitrophenyl group from alcohol to amine, facilitating the study of protein structures and interactions (Jelenc, Cantor, & Simon, 1978).
Synthesis and Photoreactivity
These compounds, with substituted nitrobenzyl groups, are designed to decompose under certain light conditions. They are used in studying the photoreactivity of various chemical bonds, providing insights into molecular behaviors under different environmental conditions (Katritzky et al., 2003).
Radical-Scavenging Activity
Compounds similar to 4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether demonstrate potent radical-scavenging activity. This property is significant for research into antioxidants and protective agents against oxidative stress (Duan, Li, & Wang, 2007).
Polymer Synthesis
Such compounds are involved in the synthesis of polymers with specific properties like high thermal stability, flexibility, and unique functional groups. They play a crucial role in developing advanced materials for various applications (Fritsch, Vakhtangishvili, & Kricheldorf, 2002).
properties
IUPAC Name |
4-[(4-methylphenoxy)methyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-15-3-8-18(9-4-15)25-14-17-7-12-21(20(13-17)22(23)24)26-19-10-5-16(2)6-11-19/h3-13H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEGEIQJQPLXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

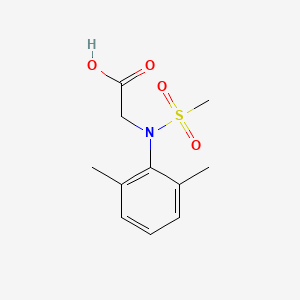
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2376853.png)
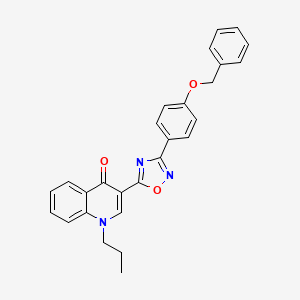
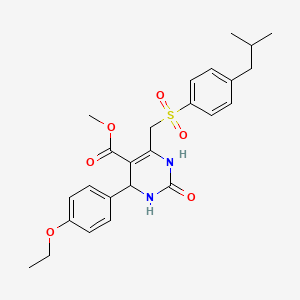
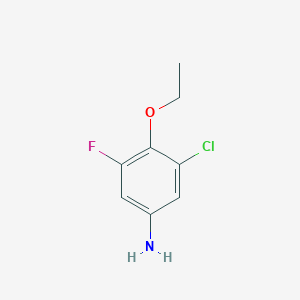
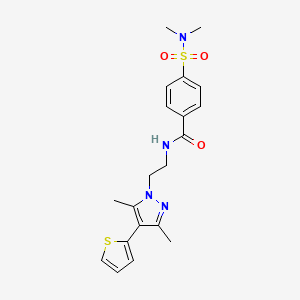
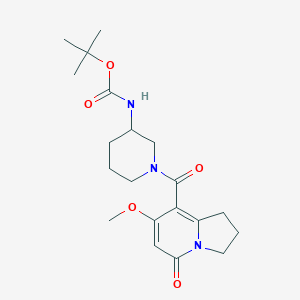
![5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(2,3-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2376866.png)
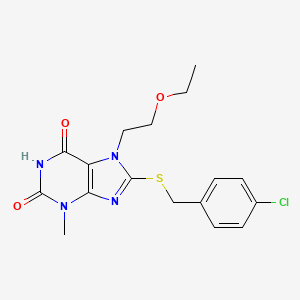
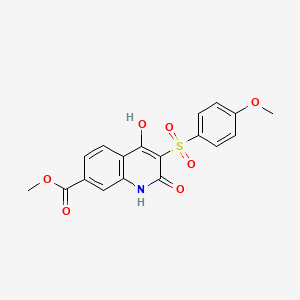
![ethyl (3Z)-4,4,4-trifluoro-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]butanoate](/img/structure/B2376872.png)
